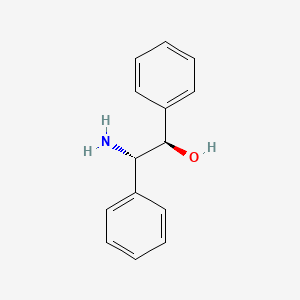

(1R,2S)-2-Amino-1,2-diphenylethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-16-1 | |

| Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and has garnered attention for its biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a chiral auxiliary and its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Chemical and Physical Properties

This compound, also known as (1R,2S)-(-)-2-amino-1,2-diphenyl-ethanol, is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅NO | [2][3] |

| Molecular Weight | 213.28 g/mol | [4] |

| CAS Number | 23190-16-1 | [4] |

| Melting Point | 142-144 °C | [5] |

| Optical Rotation | [α]²⁵/D -7.0° (c=0.6 in ethanol) | [5] |

| Appearance | White to pale yellow crystal or powder | [1] |

| Solubility | Soluble in polar solvents like ethanol, methanol (B129727), and chloroform.[6][7] Likely has low solubility in non-polar solvents.[7] | [6][7] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The protons on the phenyl rings typically appear as multiplets in the range of δ 7.2-7.4 ppm. The methine protons (CH-OH and CH-NH₂) appear as distinct signals, with their chemical shifts and coupling constants being crucial for confirming the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two phenyl groups and the two aliphatic carbons. The carbons of the phenyl rings resonate in the aromatic region (typically δ 125-145 ppm), while the benzylic carbons (C-OH and C-NH₂) appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-amino-1,2-diphenylethanol (B1215729) would be expected to show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns for amino alcohols include the loss of water (M-18), cleavage adjacent to the amino group, and fragmentation of the phenyl rings.[6][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is the reduction of benzoin (B196080) oxime.[3] The enantiomerically pure (1R,2S) isomer can be obtained through resolution of the racemate or via asymmetric synthesis.

Protocol: Catalytic Hydrogenation of Benzoin Oxime

This protocol describes the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol.

Materials:

-

Benzoin oxime

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas source

-

Filtration apparatus

Procedure:

-

Dissolve benzoin oxime in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the catalyst with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from methanol to yield pure erythro-2-amino-1,2-diphenylethanol.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of this compound can be determined by chiral HPLC.

General HPLC Conditions:

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and system.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 nm or 254 nm).

-

Flow Rate: Typically around 1.0 mL/min.

Applications in Asymmetric Synthesis

This compound is a valuable chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

Workflow for the Use as a Chiral Auxiliary:

Caption: General workflow for the application of this compound as a chiral auxiliary.

Biological Activity: NMDA Receptor Antagonism

This compound and its derivatives have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists.[9] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.

NMDA Receptor Signaling Pathway

The NMDA receptor is a complex ion channel that, when activated by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events. As an antagonist, this compound would block this channel, thereby inhibiting these downstream effects.

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocol: [³H]MK-801 Binding Assay

The affinity of a compound for the NMDA receptor can be determined using a radioligand binding assay, such as the [³H]MK-801 binding assay.[10] MK-801 is a non-competitive NMDA receptor antagonist that binds to a site within the ion channel.

Principle: This assay measures the ability of a test compound to displace the radiolabeled [³H]MK-801 from its binding site on the NMDA receptor in a preparation of rat brain membranes.

Materials:

-

Rat forebrain membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

Test compound (this compound)

-

Glutamate and Glycine (to open the channel for [³H]MK-801 binding)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat forebrain membranes according to standard protocols.

-

In a series of tubes, incubate the membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific [³H]MK-801 binding (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a chiral molecule with significant utility in both synthetic chemistry and pharmacology. Its well-defined stereochemistry makes it an effective chiral auxiliary for the synthesis of enantiomerically enriched compounds. Furthermore, its antagonistic activity at the NMDA receptor suggests its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications to aid researchers in their scientific endeavors.

References

- 1. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]

- 5. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 23190-16-1 [chemicalbook.com]

- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the definitive structure elucidation of the chiral amino alcohol, (1R,2S)-2-Amino-1,2-diphenylethanol. This compound, a valuable chiral auxiliary and building block in pharmaceutical synthesis, demands rigorous structural confirmation to ensure stereochemical purity and desired biological activity. This guide details the application of modern spectroscopic and crystallographic techniques, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Physicochemical Properties

A foundational aspect of structure elucidation involves the characterization of the compound's basic physical and chemical properties. These constants serve as initial indicators of purity and identity.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 213.28 g/mol | --INVALID-LINK-- |

| Melting Point | 142-144 °C | --INVALID-LINK-- |

| Optical Rotation | [α]²⁵/D = -7.0° (c=0.6 in ethanol) | --INVALID-LINK-- |

| CAS Number | 23190-16-1 | --INVALID-LINK-- |

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.85 | d | 1H | CH-OH |

| 4.25 | d | 1H | CH-NH₂ |

| 2.50 | br s | 3H | NH₂ and OH |

Note: The broad singlet at 2.50 ppm is due to the exchangeable protons of the amine and hydroxyl groups. The exact chemical shifts and multiplicities can be solvent-dependent.

Carbon-13 NMR provides information about the number and types of carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Aromatic C (quaternary) |

| 140.5 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 127.1 | Aromatic CH |

| 126.8 | Aromatic CH |

| 77.5 | CH-OH |

| 61.2 | CH-NH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and structural features. Electron Ionization (EI) is a common technique for this class of compounds.

Table 3: Key Fragmentation Peaks in the EI-Mass Spectrum of 2-Amino-1,2-diphenylethanol

| m/z | Proposed Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 107 | [C₆H₅CHOH]⁺ |

| 106 | [C₆H₅CHN]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | O-H stretch | Alcohol |

| 3300 - 3400 | N-H stretch | Primary Amine |

| 3020 - 3080 | C-H stretch | Aromatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1050 - 1150 | C-O stretch | Alcohol |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. The crystal structure of racemic cis-2-amino-1,2-diphenylethanol, which is a mixture of the (1R,2S) and (1S,2R) enantiomers, has been determined.[1] This analysis confirms the relative stereochemistry of the hydroxyl and amino groups as cis.

Table 5: Selected Crystallographic Data for racemic cis-2-amino-1,2-diphenylethanol [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.7752 |

| b (Å) | 5.7573 |

| c (Å) | 12.2887 |

| β (°) | 105.680 |

| Z | 4 |

The crystallographic data provides precise atomic coordinates, confirming the connectivity and the cis relationship between the amino and hydroxyl groups on the ethanediol backbone. This is crucial for definitively establishing the (1R,2S) configuration when combined with the known chirality of the starting materials or through anomalous dispersion effects in the X-ray experiment.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structure elucidation.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

-

Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the low ppm range.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Utilize a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-ray Diffraction

Crystal Growth:

-

Grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of unique reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

For chiral molecules, determine the absolute configuration if the data quality allows, often by using the Flack parameter.

Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Molecular Structure and Stereochemistry

The following diagram illustrates the molecular structure and the absolute configuration of this compound.

Caption: Molecular structure of this compound with stereochemistry.

References

(1R,2S)-2-Amino-1,2-diphenylethanol CAS number 23190-16-1

An In-Depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol CAS Number: 23190-16-1 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly valuable chiral amino alcohol extensively utilized in asymmetric synthesis. Its rigid diphenyl structure and defined stereochemistry make it an effective precursor for chiral catalysts and a reliable chiral auxiliary. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and core applications, including detailed experimental protocols and mechanistic pathways.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. Its key properties are summarized in the table below, providing a foundation for its use in various synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 23190-16-1 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [1][2] |

| Appearance | White to light-yellow powder/solid | [2][3] |

| Melting Point | 142-144 °C | [1] |

| Optical Rotation | [α]²⁵/D −7.0° (c = 0.6 in ethanol) | [1] |

| Purity | ≥ 99% | [2] |

Synthesis

The primary route to synthesizing the erythro diastereomer, this compound, is through the stereoselective reduction of a benzoin-derived precursor. A common and effective method is the catalytic hydrogenation of benzoin (B196080) oxime. This reaction preferentially yields the erythro amino alcohol with good diastereoselectivity.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of Benzoin Oxime

This protocol describes the stereoselective reduction of benzoin oxime to yield this compound. The hydrogenation of the oxime leads to the formation of the erythro amino alcohol with a diastereomeric excess of approximately 80%.[1]

Materials:

-

Benzoin Oxime

-

Palladium on charcoal (Pd/C, 10%)

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable hydrogenation vessel, dissolve benzoin oxime in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel several times with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or HPLC.

-

Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is the erythro-enriched 2-amino-1,2-diphenylethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to improve both chemical and diastereomeric purity.

Applications in Asymmetric Synthesis

This compound is a cornerstone reagent in two major areas of asymmetric synthesis: as a precursor to oxazaborolidine catalysts for reductions and as a chiral auxiliary for diastereoselective transformations.

Precursor for Corey-Bakshi-Shibata (CBS) Catalysts

One of the most powerful applications of this amino alcohol is as a precursor for the in situ generation of a chiral oxazaborolidine catalyst, commonly known as a CBS catalyst. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane (B79455) source. The oxazaborolidine derived from this compound is known to produce excellent enantioselectivities, often exceeding 99% ee for substrates like acetophenone (B1666503).[1]

This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a CBS catalyst generated in situ from this compound.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (0.10 equivalents).

-

Add anhydrous THF to dissolve the amino alcohol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (approx. 0.6 equivalents) dropwise to the stirred solution. Allow the mixture to stir for 15-20 minutes at 0 °C to form the oxazaborolidine catalyst in situ.

-

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10-15 minutes.

-

Stir the reaction at 0 °C, monitoring its progress by TLC until the acetophenone is consumed.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy any excess borane.

-

Warm the mixture to room temperature and remove the THF under reduced pressure.

-

Add diethyl ether to the residue, followed by 1 M HCl. Stir the mixture for 30 minutes.

-

Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the solution and concentrate under reduced pressure to yield the crude (R)-1-phenylethanol.

-

Purify the product by flash chromatography if necessary. Determine the yield and enantiomeric excess (ee%) using chiral GC or HPLC analysis.

| Substrate | Catalyst Precursor | Reductant | Yield | ee (%) |

| Acetophenone | This compound | Borane | High | >99 |

| ω-Bromo Acetophenone | This compound | Borane | High | >96 |

Table data derived from reference[1].

Chiral Auxiliary for Diastereoselective Reactions

The amino alcohol can be converted into a chiral oxazolidinone, a class of auxiliaries popularized by David Evans. This auxiliary is covalently attached to a substrate, directing subsequent reactions (e.g., alkylations, aldol (B89426) reactions) to occur on a specific face of the molecule, thereby creating new stereocenters with high diastereoselectivity. The auxiliary can be cleaved and recovered after the reaction.

This protocol details the conversion of the amino alcohol into its corresponding oxazolidinone auxiliary using triphosgene (B27547).[2]

Materials:

-

This compound

-

Triphosgene [bis(trichloromethyl) carbonate]

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Methanol, Water, 1 M HCl

-

Standard glassware for anhydrous reactions

Procedure:

-

Charge a three-necked, round-bottomed flask with this compound (1.0 eq) and anhydrous DCM. Cool the flask in an ice-water bath.

-

Add triethylamine (2.1-2.2 eq).

-

Prepare a solution of triphosgene (0.35 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.

-

Quench the reaction by adding water and methanol and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Add water to the residue and stir vigorously. Collect the resulting precipitate by filtration.

-

Wash the precipitate with 1 M HCl and then with water.

-

Dry the solid product under vacuum to yield (4R,5S)-4,5-diphenyl-2-oxazolidinone as colorless crystals. This auxiliary can then be used in subsequent diastereoselective reactions, such as alkylations, after N-acylation.

| Reaction Type | Auxiliary System | Diastereomeric Ratio (d.r.) |

| Diastereoselective Alkylation | Evans Oxazolidinone | >98:2 |

Table data is representative for this class of auxiliary, derived from reference[4].

Conclusion

This compound is a versatile and indispensable tool in modern asymmetric synthesis. Its utility as a precursor for highly effective CBS reduction catalysts and as a robust chiral auxiliary provides reliable and predictable stereochemical control. The detailed protocols and mechanistic understanding presented in this guide serve as a practical resource for researchers aiming to leverage this reagent for the efficient synthesis of enantiomerically pure molecules.

References

Technical Guide: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a crucial building block and chiral auxiliary in asymmetric synthesis. Its stereochemically defined structure is of significant interest to researchers and professionals in drug development and fine chemical synthesis. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its analysis, and a representative synthetic workflow.

Core Compound Data

The fundamental physicochemical properties of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 213.28 g/mol |

| Molecular Formula | C₁₄H₁₅NO |

| CAS Number | 23190-16-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 141-144 °C |

| Optical Rotation | [α]²⁰/D -6 to -8°, c = 0.6 in ethanol |

Experimental Protocols

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

A precise and accurate determination of the enantiomeric excess (ee) is paramount for the application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol in stereoselective synthesis. The following protocol outlines a typical method for its chiral separation using HPLC.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase (CSP) column: A polysaccharide-based column, such as one coated with a derivative of cellulose (B213188) or amylose, is often effective. For example, a Daicel CHIRALCEL® OD-H column.

-

HPLC-grade solvents: n-Hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA).

-

Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Daicel CHIRALCEL® OD-H (or equivalent) |

| Mobile Phase | n-Hexane:Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C (ambient) |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

3. Sample Preparation:

-

Prepare a stock solution of the (1R,2S)-(-)-2-Amino-1,2-diphenylethanol sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers. The retention times will be specific to the column and exact conditions used.

-

Integrate the peak areas of both enantiomers.

5. Data Analysis:

Calculate the enantiomeric excess (ee) using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Synthetic Workflow

The synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of a precursor such as a benzoin-derived oxime. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Technical Guide: Physical Properties of (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amine widely utilized as a crucial building block in pharmaceutical and fine chemical synthesis.[1] This document outlines key physical data, detailed experimental protocols for property determination, and visual workflows to support laboratory research and development.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline powder.[1][2] Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1][3] |

| Molecular Weight | 213.28 g/mol | [1][3][4] |

| CAS Number | 23190-16-1 | [1][3][4] |

| Appearance | White to pale yellow crystal or powder | [1] |

| Melting Point | 141 - 144 °C | [1][4] |

| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH) | [1] |

| Purity | ≥ 98% | [2] |

| InChI Key | GEJJWYZZKKKSEV-UONOGXRCSA-N | [3][4] |

| SMILES | N--INVALID-LINK--c1ccccc1">C@Hc2ccccc2 | [4] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[5][6] Pure crystalline compounds typically exhibit a sharp melting point range.[5][6]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of approximately 3 mm.[7] The tube is then tapped gently to ensure the sample is compact at the sealed end.[7][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[5][7]

-

Heating and Observation: The sample is heated at a controlled rate.[9] A rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (approximately 1-2°C per minute) to accurately determine the melting point.[5]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules like this compound, quantifying their ability to rotate the plane of polarized light.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., ethanol) to a known concentration.[10]

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent to set the zero point.[10]

-

Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length.[10][11] Care should be taken to avoid air bubbles.[12]

-

Data Acquisition: The observed angle of rotation is measured using a polarimeter, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C or 25°C).[10][13]

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[10]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[14]

-

Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14][15]

-

Data Acquisition: The sample is placed in the NMR spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, the magnetic field is shimmed for homogeneity, and the probe is tuned.[14] Data is acquired using appropriate pulse sequences.[14]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

-

Sample Preparation: For a solid sample, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory with minimal preparation.[18] The sample is placed in direct contact with the ATR crystal.[19][20]

-

Background Spectrum: A background spectrum is collected without the sample to account for atmospheric and instrumental contributions.[19][21]

-

Sample Spectrum: The sample is placed on the ATR crystal, and the sample spectrum is recorded.[20] The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[18][21]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[22]

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized.[22][23] Common ionization techniques include Electron Impact (EI) and Chemical Ionization (CI).[23][24]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[22][24]

-

Detection: The separated ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate a mass spectrum.[22][25]

References

- 1. chemimpex.com [chemimpex.com]

- 2. strem.com [strem.com]

- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. westlab.com [westlab.com]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 19. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Melting Point of (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of (1R,2S)-2-Amino-1,2-diphenylethanol, a critical physical property for its identification, purity assessment, and application in pharmaceutical development. This document includes tabulated data for the compound and its stereoisomer, detailed experimental protocols for melting point determination, and a logical workflow for its characterization.

Introduction

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol widely utilized as a chiral auxiliary and building block in the asymmetric synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for achieving high enantioselectivity in various chemical transformations. The melting point is a fundamental physical constant used to characterize this solid compound and is a primary indicator of its purity. A sharp melting range is indicative of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities.

Quantitative Data: Melting Point

The melting point of this compound and its enantiomer, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, are presented in Table 1. As enantiomers, they possess identical physical properties, including their melting points.

Table 1: Melting Point of 2-Amino-1,2-diphenylethanol Stereoisomers

| Compound Name | Stereoisomer | CAS Number | Melting Point (°C) |

| 2-Amino-1,2-diphenylethanol | (1R,2S)-(-) | 23190-16-1 | 141 - 144 |

| 2-Amino-1,2-diphenylethanol | (1S,2R)-(+) | 23364-44-5 | 142 - 144 |

Note: The melting point is typically reported as a range, indicating the temperature at which the substance begins to melt to the temperature at which it is completely liquid.

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard procedure for crystalline organic solids. This protocol is based on the guidelines found in the United States Pharmacopeia (USP) <741> and general organic chemistry laboratory practices.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

If the crystals are large, gently pulverize a small amount to a fine powder using a clean, dry mortar and pestle.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom.

-

The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement (Initial/Rapid Determination):

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a relatively rapid rate to quickly determine an approximate melting range.

-

Record the temperature at which melting begins and the temperature at which the sample is completely molten.

-

-

Melting Point Measurement (Accurate Determination):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Place a new, freshly prepared capillary tube with the sample into the apparatus.

-

Heat rapidly to a temperature about 10-15°C below the expected melting point.

-

Reduce the heating rate to approximately 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the last crystal melts (T2).

-

The melting point range is reported as T1 - T2.

-

-

Mixed Melting Point (for Identity Confirmation):

-

Prepare an intimate 1:1 mixture of the sample with an authentic standard of this compound.

-

Determine the melting point of the mixture using the accurate determination method described above.

-

If there is no depression or broadening of the melting range compared to the individual sample and the standard, the identity of the sample is confirmed.

-

Visualization: Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chiral compound like this compound, where melting point determination is a key step in assessing purity and confirming identity.

Figure 1. A logical workflow for the synthesis and characterization of this compound.

References

optical rotation of (1R,2S)-2-Amino-1,2-diphenylethanol

An In-depth Technical Guide on the Optical Rotation of (1R,2S)-2-Amino-1,2-diphenylethanol

Introduction

This compound is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis.[1] Its stereochemical configuration is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, where specific stereoisomers are often responsible for the desired therapeutic effects.[1] A key physical property that characterizes chiral molecules like this compound is their optical rotation, the ability to rotate the plane of plane-polarized light. This guide provides a comprehensive overview of the , including quantitative data, detailed experimental protocols for its measurement, and the underlying principles of this phenomenon.

Quantitative Data on Optical Rotation

The specific rotation ([α]) is a fundamental, characteristic property of a chiral substance. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL). The value is dependent on the temperature and the wavelength of light used, which is typically the D-line of a sodium lamp (589 nm).

The following table summarizes the reported specific rotation values for this compound and its enantiomer, (1S,2R)-2-Amino-1,2-diphenylethanol.

| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength | Concentration (c) | Solvent | Reference(s) |

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | -6° to -8° | 20 | D-line | 0.6 in EtOH | Ethanol | [1] |

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | -7.0° | 25 | D-line | 0.6 in ethanol | Ethanol | [2] |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | +7.0° | 25 | D-line | 0.6 in ethanol | Ethanol |

Experimental Protocol for Measuring Optical Rotation

The measurement of optical rotation is performed using an instrument called a polarimeter.[3] The following is a generalized protocol for this procedure.

1. Instrument Preparation and Calibration:

-

Turn on the polarimeter and the sodium lamp light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Calibrate the instrument by taking a blank reading. Fill a clean polarimeter cell with the pure solvent (e.g., ethanol) that will be used to dissolve the sample.

-

Place the solvent-filled cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading.[3]

2. Sample Preparation:

-

Accurately weigh a precise amount of the this compound sample.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a specific concentration (e.g., 0.6 g/100 mL).[2] Ensure the sample is completely dissolved.

3. Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the filled sample cell into the sample chamber of the polarimeter.

-

Record the observed optical rotation (α) in degrees.[3] Multiple readings should be taken and averaged to ensure accuracy.

-

Record the temperature at which the measurement was taken.

4. Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using Biot's law:[3] [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[3]

-

Note: In many laboratory settings, concentration is more conveniently measured in g/100 mL. In such cases, the formula is adjusted accordingly.[4]

Visualizations

Logical Relationship of Optical Activity

The following diagram illustrates the fundamental principle of how a chiral molecule interacts with plane-polarized light to cause optical rotation.

Caption: Principle of polarimetry and optical activity.

Experimental Workflow for Optical Rotation Measurement

This diagram outlines the sequential steps involved in the experimental determination of a compound's specific rotation.

Caption: Workflow for measuring specific optical rotation.

Role as a Chiral Auxiliary in Synthesis

This compound is frequently used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.

Caption: Use as a chiral auxiliary in asymmetric synthesis.

Significance in Drug Development and Research

The specific stereochemistry of this compound is critical for its applications. In pharmaceutical development, it serves as a chiral building block for synthesizing drugs that require a specific 3D structure for their biological activity.[1] Using an enantiomerically pure starting material like this ensures that the final active pharmaceutical ingredient (API) is also enantiopure, which is crucial for efficacy and safety.[1]

Furthermore, it is employed in asymmetric catalysis, often as a ligand for metal catalysts, to produce enantiomerically pure compounds.[1] Research has also indicated that derivatives of 2-amino-1,2-diphenylethanol (B1215729) show affinity for the NMDA receptor, suggesting its potential as a biochemical reagent in life science research.[5] Its ability to form crystalline salts allows it to be used as a resolving agent to separate racemic mixtures of acidic compounds.[6]

Conclusion

The is a defining characteristic that confirms its chirality and enantiomeric purity. The consistently reported negative sign of rotation (levorotatory) is a key specification for this particular stereoisomer. Accurate measurement of this property, following standardized protocols, is essential for quality control in its synthesis and for its effective application in the fields of pharmaceutical development, asymmetric catalysis, and chemical research. The principles and methodologies outlined in this guide provide a technical foundation for professionals working with this and other chiral molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]

- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | 23190-16-1 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the 1H NMR Spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol, a crucial chiral auxiliary in synthetic and medicinal chemistry. Due to the limited availability of fully assigned, high-resolution public data, this guide synthesizes information from various sources to offer a robust framework for spectral interpretation and experimental design.

Data Presentation: ¹H NMR Spectral Data

While a complete, publicly available, and fully assigned high-resolution ¹H NMR spectrum for this compound is not readily found in the surveyed literature, the expected signals based on its molecular structure are summarized below. The chemical shifts (δ) are approximate and can vary based on the solvent, concentration, and instrument frequency.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.0 - 7.5 | Multiplet (m) | - | Signals from the ten protons of the two phenyl groups. |

| CH-OH | ~ 4.7 | Doublet (d) | ~ 4-6 | Benzylic proton adjacent to the hydroxyl group. |

| CH-NH₂ | ~ 4.1 | Doublet (d) | ~ 4-6 | Benzylic proton adjacent to the amino group. |

| NH₂ | Variable | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent and concentration. |

| OH | Variable | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent and concentration. |

Note: The exact chemical shifts and coupling constants require experimental determination.

Experimental Protocols

A specific, detailed experimental protocol for acquiring the ¹H NMR spectrum of this compound is not consistently reported across the literature. However, a general protocol for obtaining a high-quality spectrum of a small organic molecule is provided below.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity assessment.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 300 MHz, 400 MHz, or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp spectral lines and high resolution.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:

-

Pulse angle (e.g., 30° or 90°)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (e.g., 8-16, depending on the sample concentration)

-

Spectral width (e.g., -2 to 12 ppm)

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative ratios of the protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling between neighboring protons.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and interpreting the ¹H NMR spectrum of this compound.

Caption: Experimental Workflow for ¹H NMR Spectroscopy.

Caption: Logical Relationship of Molecular Structure to ¹H NMR Spectrum.

Spectroscopic Profile of (1R,2S)-2-Amino-1,2-diphenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral auxiliary and pharmaceutical intermediate, (1R,2S)-2-Amino-1,2-diphenylethanol. The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the critical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.15 | m | - | Aromatic Protons (10H) |

| 4.78 | d | 4.4 | CH-OH |

| 4.14 | d | 4.4 | CH-NH₂ |

| 2.15 | br s | - | NH₂ and OH Protons (3H) |

Solvent: CDCl₃, Instrument: 90 MHz Spectrometer

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Aromatic C |

| 140.2 | Aromatic C |

| 128.2 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.8 | Aromatic CH |

| 77.8 | CH-OH |

| 61.1 | CH-NH₂ |

Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3369 | Strong | O-H Stretch |

| 3291 | Strong | N-H Stretch |

| 3062 | Medium | Aromatic C-H Stretch |

| 3029 | Medium | Aromatic C-H Stretch |

| 2878 | Medium | Aliphatic C-H Stretch |

| 1602 | Medium | Aromatic C=C Stretch |

| 1494 | Strong | Aromatic C=C Stretch |

| 1454 | Strong | C-H Bend |

| 1063 | Strong | C-O Stretch |

| 759 | Strong | C-H Out-of-plane Bend |

| 700 | Strong | C-H Out-of-plane Bend |

Technique: KBr Pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 106 | 100 | [C₇H₆N]⁺ or [C₇H₅O]⁺ |

| 107 | 95 | [C₇H₇O]⁺ |

| 77 | 55 | [C₆H₅]⁺ |

| 213 | 5 | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 90 MHz and 22.5 MHz spectrometer, respectively.

-

¹H NMR Acquisition: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. A pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were used. Approximately 1024 scans were accumulated.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared spectrometer.

-

Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded prior to the sample analysis. 32 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for a GC-MS analysis. For direct insertion, a small amount of the solid sample was placed in a capillary tube.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used. | Ionization: Electron ionization was performed at a standard energy of 70 eV.

-

Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-300 amu.

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions. The relative intensities of the peaks were normalized to the base peak (100%).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Safe Handling of (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1R,2S)-2-Amino-1,2-diphenylethanol (CAS No. 23190-16-1), a chiral auxiliary and biochemical reagent utilized in pharmaceutical synthesis and organic chemistry. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification: [1][2][3]

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO[4][5] |

| Molecular Weight | 213.28 g/mol [1][4] |

| Appearance | White to pale yellow crystalline powder[5][6] |

| Melting Point | 142-144 °C[4][7] |

| Boiling Point | 374.3 ± 37.0 °C at 760 mmHg[4] |

| Flash Point | 180.2 ± 26.5 °C[4] |

| Density | 1.1 ± 0.1 g/cm³[4] |

| Solubility | No data available |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C[4] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area.[8]

-

Use a laboratory fume hood for all operations that may generate dust or aerosols.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): [1][9]

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][10] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][10] Lab coat. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid formation of dust and aerosols.[2]

-

Provide appropriate exhaust ventilation at places where dust is formed.[2]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in handling areas.[8]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

This material is hygroscopic; store under an inert gas.[2]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11] |

| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash off with soap and plenty of water. Consult a physician.[10][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][10] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and dissolving the solid compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Beaker or flask

-

Stir bar and stir plate (optional)

-

Fume hood

Procedure:

-

Preparation:

-

Don all required personal protective equipment (lab coat, safety glasses, and gloves).

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Clean the analytical balance and the surrounding work area.

-

Place a piece of weighing paper or a weighing boat on the balance and tare it.

-

-

Weighing:

-

Inside the fume hood, carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid onto the tared weighing paper/boat on the balance.

-

Avoid generating dust. If dust is generated, ensure the fume hood ventilation is capturing it.

-

Record the exact weight of the compound.

-

Securely close the container of this compound.

-

-

Dissolving:

-

Carefully transfer the weighed solid from the weighing paper/boat into a clean beaker or flask.

-

Add the desired solvent to the beaker or flask in a controlled manner.

-

If necessary, place a stir bar in the beaker/flask and place it on a stir plate to facilitate dissolution.

-

Observe the mixture to ensure the solid has completely dissolved.

-

-

Cleanup:

-

Dispose of the used weighing paper/boat in the appropriate solid waste container.

-

Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel, and dispose of the cleaning materials in the designated waste container.

-

Wash all glassware with an appropriate solvent and then with soap and water.

-

Remove and dispose of gloves properly, and wash hands thoroughly.

-

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Chemical Spill Cleanup Workflow

Caption: Hierarchy of Safety Precautions

References

- 1. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]

- 2. capotchem.cn [capotchem.cn]

- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:23190-16-1 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. strem.com [strem.com]

- 7. This compound | 23190-16-1 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol(23190-16-1) - Chiral Amines - SINOCHIRAL [sinochiral.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol

This technical guide provides comprehensive information on (1R,2S)-2-Amino-1,2-diphenylethanol, a crucial chiral auxiliary in asymmetric synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data from Material Safety Data Sheets (MSDS), experimental protocols, and visualizations of its application and biological interactions.

Safety and Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Proper personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this compound.[1][3] Work should be conducted in a well-ventilated area to avoid inhaling dust, fumes, or vapors.[1][3]

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

First-Aid Measures

In case of exposure, the following first-aid measures are recommended[3]:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Handling and Storage

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.[3] When handling, avoid contact with skin and eyes and prevent dust formation.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [2] |

| Molecular Weight | 213.27 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | Fisher Scientific |

| Melting Point | 142-144 °C | Sigma-Aldrich |

| Boiling Point | 374.3 °C at 760 mmHg | ChemicalBook |

| Solubility | No data available | |

| Density | 1.1 g/cm³ | ChemicalBook |

| Optical Rotation | [α]20/D -6 to -8°, c = 0.6 in ethanol | Chem-Impex |

Spectral Data

| Spectrum Type | Description | Source |

| ¹H NMR | Spectrum available | PubChem |

| ¹³C NMR | Spectrum available | PubChem |

| FTIR | KBr Wafer, Spectrum available | PubChem |

| ATR-IR | Neat, Spectrum available | PubChem |

Experimental Protocols

This compound is widely used as a chiral auxiliary in asymmetric synthesis. Below is a representative experimental protocol for the palladium-catalyzed asymmetric arylation of α-keto imines, a reaction where a similar chiral amine could be employed.

General Procedure for the Enantioselective Synthesis of α-Amino Ketones

This protocol is adapted from the work by Wang et al. on the palladium-catalyzed asymmetric arylation of α-keto imines.[4][5]

Materials:

-

C-acyl N-sulfonyl-N,O-aminal (substrate, 0.10 mmol)

-

Arylboronic acid (0.15 mmol)

-

Pd(TFA)₂ (10 mol%)

-

Chiral ligand (e.g., a phosphine-oxazoline ligand, 12 mol%)

-

2,2,2-Trifluoroethanol (B45653) (TFE, 0.5 mL)

Procedure:

-

To a reaction vial, add the C-acyl N-sulfonyl-N,O-aminal (0.10 mmol), arylboronic acid (0.15 mmol), Pd(TFA)₂ (0.010 mmol), and the chiral ligand (0.012 mmol).

-

Add 2,2,2-trifluoroethanol (0.5 mL) to the vial.

-

The reaction is carried out in air at 40 °C and stirred for the appropriate reaction time (e.g., 24-48 hours, as determined by reaction monitoring).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral α-amino ketone.

-

The yield and enantiomeric excess of the product are determined by chiral HPLC analysis.

Visualizations

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a general workflow for the use of a chiral auxiliary, such as this compound, in an asymmetric synthesis.

Logical Relationship in Chiral Induction

This diagram illustrates the fundamental principle of how a chiral auxiliary directs the stereochemical outcome of a reaction.